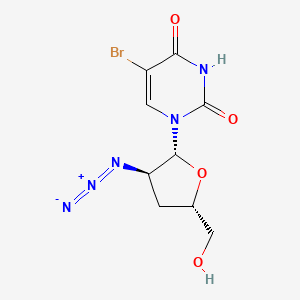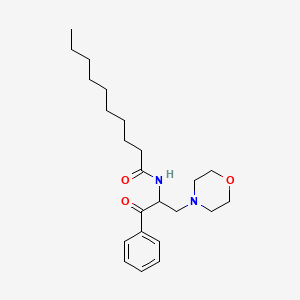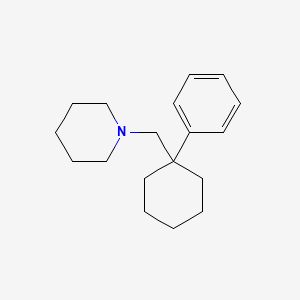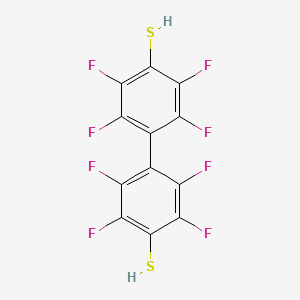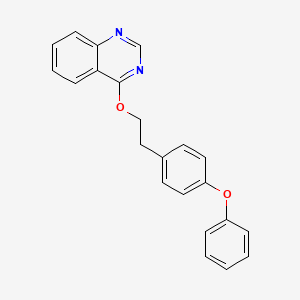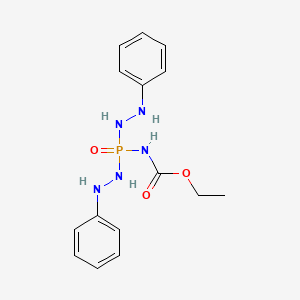
2-Benzylidenecyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidenecyclopent-4-ene-1,3-dione is a chemical compound known for its unique structure and reactivity It features a benzylidene group attached to a cyclopentene ring with two ketone functionalities at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidenecyclopent-4-ene-1,3-dione typically involves the condensation of benzaldehyde with cyclopent-4-ene-1,3-dione. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors, and ensuring proper handling and disposal of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidenecyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of cyclopent-4-ene-1,3-diol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzylidenecyclopent-4-ene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Benzylidenecyclopent-4-ene-1,3-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the benzylidene group and the ketone functionalities. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
2-Benzylidenecyclopent-4-ene-1,3-dione can be compared with other similar compounds, such as:
Cyclopent-4-ene-1,3-dione: Lacks the benzylidene group, making it less reactive in certain types of reactions.
Benzylidenemalononitrile: Contains a similar benzylidene group but has different functional groups, leading to distinct reactivity and applications.
Indane-1,3-dione: Shares the dione functionality but has a different ring structure, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the benzylidene group with the cyclopentene ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
CAS No. |
34428-29-0 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-benzylidenecyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-8H |
InChI Key |
HBMINKZFDAUJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



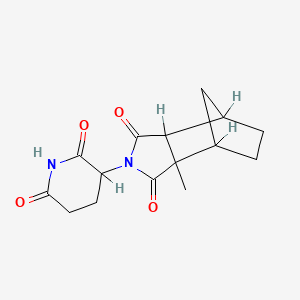
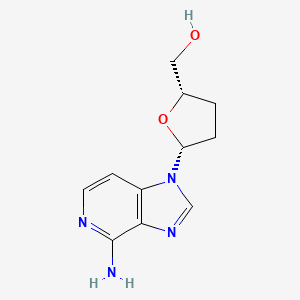
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)
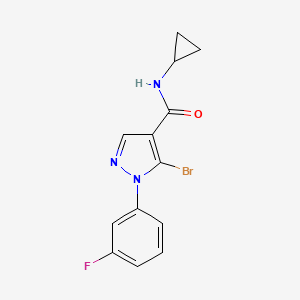
methanone](/img/structure/B12802724.png)
